Enrofloxacin HCl
Overview
Description
Enrofloxacin is a synthetic antibacterial agent from the class of the fluoroquinolone carboxylic acid derivatives . It has antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria . It is effective against Staphylococcus (including penicillinase-producing and methicillin-resistant strains) .
Synthesis Analysis
The characterization of Enrofloxacin was carried out using ultraviolet scan (UV), synchronous thermal analysis (SDT), fourier transform infrared spectrometer (FTIR) and mass spectrometry (MS), nuclear magnetic resonance (NMR) and X-ray powder diffraction analysis (XRPD) .Molecular Structure Analysis
Enrofloxacin is a poorly soluble antibacterial drug of the fluoroquinolones class used in veterinary medicine . The molecular formula of Enrofloxacin HCl is C19H23ClFN3O3 and the molecular weight is 395.9 g/mol .Chemical Reactions Analysis
The degradation of Enrofloxacin was examined utilizing molecular oxygen mediation using nanometer zero-valent copper (nZVC) as the catalyst . The dosage of nZVC, initial pH, and reaction temperature were investigated as contributing factors to Enrofloxacin degradation .Physical And Chemical Properties Analysis
Enrofloxacin has a molecular weight of 359.39 and is soluble in chloroform, dilute KOH, and DMF . It should be stored at 2-8°C, protected from light, dry, and sealed .Scientific Research Applications
Degradation of Enrofloxacin in Water : Enrofloxacin (ENRO) is toxic and poses threats to human and livestock health when found in aquatic environments. A study by Aggelopoulos et al. (2020) found that gas-liquid nanosecond pulsed dielectric barrier discharge (nsp-DBD) plasma could degrade ENRO in water, suggesting a potential cost-effective technology for remediating antibiotic-polluted water systems (Aggelopoulos, Meropoulis, Hatzisymeon, Lada, & Rassias, 2020).
Taste-Masking in Veterinary Medicine : Liu et al. (2017) developed double-coated taste-masking microparticles of ENRO to mask its bitter taste, enhancing its palatability for veterinary use (Liu, Yin, Fu, Deng, Peng, Shu, Yuan, Shi, Lin, Zhao, Yin, & Fan, 2017).
Enhanced Bioavailability : Kumar et al. (2014) explored the use of Polyvinylpyrrolidone (PVP) in forming oral thin films of enrofloxacin, aimed at increasing its solubility and bioavailability, which is particularly useful for treating respiratory infections in animals (Kumar, Phani, Prasad, Sanganal, Manali, Gupta, Rashmi, Prabhakara, Salins, Sandeep, & Raju, 2014).
Transcriptome Analysis in Aquatic Animals : Zhu et al. (2017) studied the transcriptome differences in the hepatopancreas of Eriocheir sinensis (a type of crab) after oral gavage with enrofloxacin, providing insights into the molecular impact of this drug on aquatic animals (Zhu, Hu, Yang, & Yang, 2017).
Resistance Studies in Bacteria : Another study by Zhu et al. (2017) compared the global transcriptomes of enrofloxacin-resistant and enrofloxacin-susceptible strains of Aeromonas hydrophila, shedding light on the mechanisms of bacterial resistance to this antibiotic (Zhu, Yang, Zhang, Hu, & Fang, 2017).
Clinical Application in Veterinary Medicine : Gutiérrez et al. (2020) reported on the clinical use of enrofloxacin HCl-2H2O for treating canine unresponsive deep-pyoderma, highlighting its effectiveness in dual treatment schemes (Gutiérrez, Tapia, Ocampo, Monroy-Barreto, & Sumano, 2020).
Ecotoxicological Effects and Removal : Xiong, Kurade, and Jeon (2017) studied the ecotoxicological effects of ENRO on aquatic microbiota and its removal by microalgae, contributing to understanding its environmental impact (Xiong, Kurade, & Jeon, 2017).
Safety And Hazards
Future Directions
The identification of novel chlamydiae as well as new animal hosts for previously described chlamydial pathogens should place a renewed emphasis on basic in vivo studies to demonstrate the efficacy of existing and new antimicrobial treatment regimes . Building on recent reviews of antimicrobials limited to C. trachomatis and C. suis, this review will explore the use of antimicrobials, the evidence and factors that influence the treatment failure of chlamydial infections in animals and the future directions in the control of these important veterinary pathogens .
properties
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920877 | |
Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enrofloxacin HCl | |
CAS RN |
112732-17-9 | |
Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112732-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.